4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
Overview
Description
4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a pyridine ring attached to a thiazole ring, which is further substituted with a dichlorophenyl and an ethylsulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often require the use of solvents such as ethanol or methanol and may be catalyzed by acids or bases.
For the specific synthesis of this compound, the following steps are generally involved:
Preparation of the thiazole ring: This can be achieved by reacting 2,3-dichloro-4-(ethylsulfonyl)benzaldehyde with thioamide under acidic conditions.
Formation of the pyridine ring: The thiazole intermediate is then coupled with a pyridine derivative using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while nucleophilic substitution of chlorine atoms can yield a variety of substituted thiazole derivatives.
Scientific Research Applications
4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, its ability to form stable complexes with metal ions can disrupt metal-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[2,3-Dichloro-4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
- 4-{4-[2,3-Dichloro-4-(propylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
- 4-{4-[2,3-Dichloro-4-(butylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
Uniqueness
The uniqueness of 4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2,3-dichloro-4-ethylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S2/c1-2-24(21,22)13-4-3-11(14(17)15(13)18)12-9-23-16(20-12)10-5-7-19-8-6-10/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMRTBZTCVSJLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C3=CC=NC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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